![molecular formula C16H16FNO3S2 B2408581 propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 477488-10-1](/img/structure/B2408581.png)
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an alcohol with a carboxylic acid in a process called esterification . The exact method would depend on the specific structures of the alcohol and carboxylic acid used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the ester functional group .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Esters generally have a pleasant smell and are often used in perfumes and flavorings .Scientific Research Applications
- The non-biofouling properties of zwitterionic sulfobetaine polymer surfaces can be enhanced by metal–polyphenol coating . This coating makes the surface attractive to bioentities (such as proteins and cells) while maintaining its non-fouling characteristics. Researchers have achieved spatio-selective functionalization of these zwitterionic polymer surfaces using a soft lithographic technique.
- The compound’s structure suggests potential applications in catalysis. For instance, it could be explored as a catalyst for protodeboronation reactions. Recent work has demonstrated the catalytic protodeboronation of alkyl boronic esters using a radical approach . Such transformations are valuable for synthetic chemistry.
- Silica aerogels find applications in various fields due to their high surface area and low density. Incorporating functional groups into silica networks enhances their properties. For instance, the acrylate-containing silane 3-(trimethoxysilyl)propyl methacrylate has been used to produce organically-modified silica aerogels. These materials can be reinforced by adding spacers like 1,6-bis(trimethoxysilyl)hexane or 1,4-bis(triethoxysilyl)benzene .
Biofouling Prevention and Surface Functionalization
Catalysis and Radical Protodeboronation
Organically-Modified Silica Aerogels
Mechanism of Action
properties
IUPAC Name |
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-5-3-4-6-12(11)17/h3-6,10H,2,7-9H2,1H3/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUAPXLDDUMHNV-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
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